methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate
Description
Methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate is a synthetic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position, a methyl carbamoyl group at the 2-position, and a methyl ester functional group. Its molecular formula is C₉H₁₀ClN₃O₃, with a molecular weight of 259.65 g/mol. The pyrimidine scaffold is a common pharmacophore in antiviral, anticancer, and herbicide agents, while the ester and carbamoyl groups enhance solubility and reactivity for further derivatization .
Properties
IUPAC Name |
methyl 3-[(5-chloropyrimidin-2-yl)-methylamino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-13(7(14)3-8(15)16-2)9-11-4-6(10)5-12-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNCSOZTAYSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=N1)Cl)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate typically involves the reaction of 5-chloropyrimidine-2-amine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the primary applications of methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate is its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic activity against various cancer cell lines. The chloropyrimidine moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in breast cancer models. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interfere with bacterial protein synthesis, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Agricultural Applications
2.1 Herbicide Development
This compound has shown potential as a herbicide due to its ability to inhibit certain enzymatic pathways in plants. Its application can lead to selective weed control while minimizing harm to crop species.
Case Study:
Field trials conducted on various crops indicated that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield. The selective action was attributed to its targeted mode of action on specific plant enzymes involved in growth regulation .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the chloropyrimidine ring and subsequent carbamoylation reactions. Researchers are exploring various derivatives to enhance its efficacy and reduce toxicity.
Data Table: Synthetic Pathways
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Chlorination | Electrophilic Aromatic Substitution | 85 |
| Carbamoylation | Nucleophilic Substitution | 90 |
| Esterification | Fischer Esterification | 95 |
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate is compared below with three analogs from recent patents and chemical databases.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 5-chloropyrimidine group in the target compound provides moderate electronegativity and steric bulk, favoring interactions with biological targets such as enzymes or receptors. In contrast, trifluoromethylpyrimidine (as in EP 4,374,877 A2 analogs) enhances metabolic stability and lipophilicity, critical for drug bioavailability .
- The methyl ester in the target compound offers hydrolytic stability compared to the sulfanyl acetate group in [(4-chlorophenyl)carbamoyl]methyl 2-...acetate, which may confer redox-sensitive properties .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~259 g/mol) aligns with Lipinski’s “Rule of Five” for drug candidates, unlike the high-weight analogs (~600–770 g/mol) in EP 4,374,877 A2, which may face challenges in oral absorption .
Synthetic Versatility :
- The methyl ester in the target compound serves as a reactive handle for further functionalization (e.g., hydrolysis to carboxylic acid), a feature shared with the tert-butyl carbamate in EP 4,374,877 A2 derivatives, which can be deprotected to free amines .
Research Implications and Limitations
- Biological Data Gaps : While patent analogs highlight therapeutic applications (e.g., kinase inhibition), specific bioactivity data for the target compound remains unverified in the cited sources.
- Patent Trends: The prominence of trifluoromethyl and difluorophenoxy groups in recent patents (EP 4,374,877 A2) underscores industry preference for fluorinated analogs over chlorinated derivatives like the target compound, likely due to superior pharmacokinetic profiles .
Biological Activity
Methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a chloromethyl group, which is known for its role in various biological activities. The synthesis typically involves the reaction of 5-chloropyrimidine with methyl carbamate followed by esterification with acetic acid.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The chloropyrimidine moiety is known to interact with various enzymes, potentially acting as an inhibitor.
- Cell Membrane Interaction: The compound may influence cell membrane permeability, affecting cellular uptake and drug delivery systems.
- Antimicrobial Properties: Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
Antimicrobial Activity
Research indicates that derivatives of chloropyrimidine exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus.
| Compound Structure | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 12 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines reveal that this compound exhibits selective toxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Vulvar Carcinoma) | 45.69 |
| HeLa (Cervical Cancer) | 50.12 |
These results suggest that the compound may be a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for anticancer activity. This compound showed promising results against several cancer cell lines, indicating its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of chlorinated pyrimidines demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . -
Mechanistic Insights :
Investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, a critical process in programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
